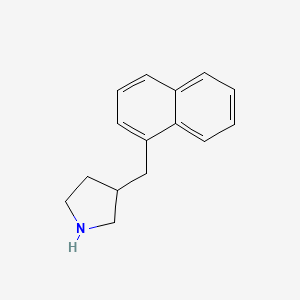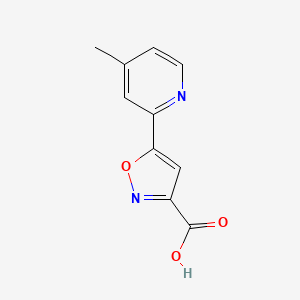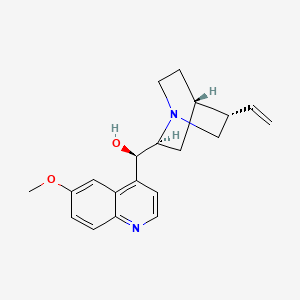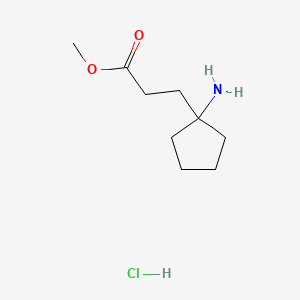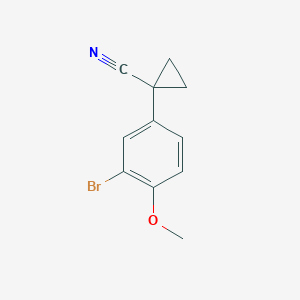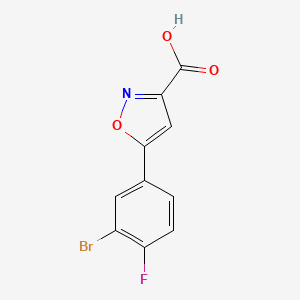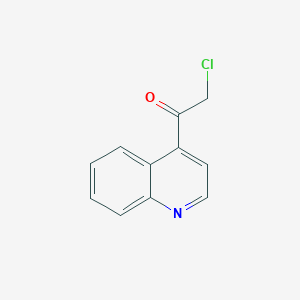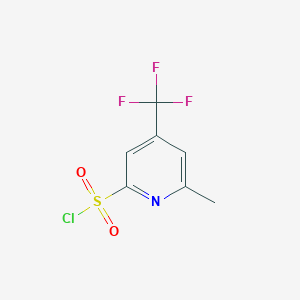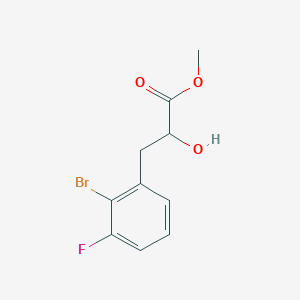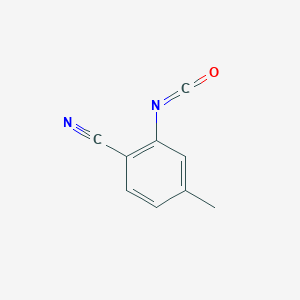![molecular formula C10H8ClNO4 B13585602 4-(7-Chlorobenzo[d][1,3]dioxol-5-yl)oxazolidin-2-one](/img/structure/B13585602.png)
4-(7-Chlorobenzo[d][1,3]dioxol-5-yl)oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(7-chloro-1,3-dioxaindan-5-yl)-1,3-oxazolidin-2-one is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-substituted dioxane ring fused with an oxazolidinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-chloro-1,3-dioxaindan-5-yl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the dioxane ring: The initial step involves the formation of the 1,3-dioxane ring, which is achieved through the reaction of appropriate diols with chlorinating agents under controlled conditions.
Introduction of the chloro substituent: The chloro group is introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the oxazolidinone ring: The final step involves the cyclization of the intermediate compound with an appropriate amine and carbonyl source to form the oxazolidinone ring.
Industrial Production Methods
Industrial production of 4-(7-chloro-1,3-dioxaindan-5-yl)-1,3-oxazolidin-2-one follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(7-chloro-1,3-dioxaindan-5-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
4-(7-chloro-1,3-dioxaindan-5-yl)-1,3-oxazolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(7-chloro-1,3-dioxaindan-5-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating receptor-mediated signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, and other cellular functions.
相似化合物的比较
Similar Compounds
- 2-(7-chloro-1,3-dioxaindan-5-yl)acetic acid
- (7-chloro-1,3-dioxaindan-5-yl)methanamine hydrochloride
- (7-chloro-1,3-dioxaindan-5-yl)methanol
Uniqueness
4-(7-chloro-1,3-dioxaindan-5-yl)-1,3-oxazolidin-2-one is unique due to its specific combination of a chloro-substituted dioxane ring and an oxazolidinone moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C10H8ClNO4 |
|---|---|
分子量 |
241.63 g/mol |
IUPAC 名称 |
4-(7-chloro-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H8ClNO4/c11-6-1-5(7-3-14-10(13)12-7)2-8-9(6)16-4-15-8/h1-2,7H,3-4H2,(H,12,13) |
InChI 键 |
GILNSQPCQRAMFV-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC(=O)O1)C2=CC3=C(C(=C2)Cl)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



